

Guide to Using NCC-149 in High-Throughput Screening

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Compound of Interest

Compound Name: NCC-149

Cat. No.: B609493

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

NCC-149 is a potent and selective inhibitor of Histone Deacetylase 8 (HDAC8), a class I HDAC enzyme that has emerged as a promising therapeutic target in oncology and other diseases.[1][2] HDAC8 plays a crucial role in regulating gene expression and various cellular processes through the deacetylation of histone and non-histone proteins.[3][4] Its aberrant activity is associated with the progression of various cancers, including T-cell lymphoma, neuroblastoma, and breast cancer.[1][4] **NCC-149**, identified from a triazole compound library, offers a valuable tool for studying the biological functions of HDAC8 and for the discovery of novel therapeutic agents.[5][6]

These application notes provide a comprehensive guide for utilizing **NCC-149** in high-throughput screening (HTS) campaigns to identify and characterize novel modulators of HDAC8 activity. The detailed protocols and data presentation guidelines are designed to assist researchers in academia and industry in their drug discovery efforts.

Data Presentation

Quantitative data regarding the inhibitory activity of **NCC-149** is crucial for experimental design and interpretation. The following tables summarize the key in vitro activity of **NCC-149**.

Table 1: In Vitro Inhibitory Activity of **NCC-149** against HDAC Isoforms

Target	IC50 (nM)	Selectivity vs HDAC8	Reference
HDAC8	70	-	[5]
HDAC6	>5000	>70-fold	[6]

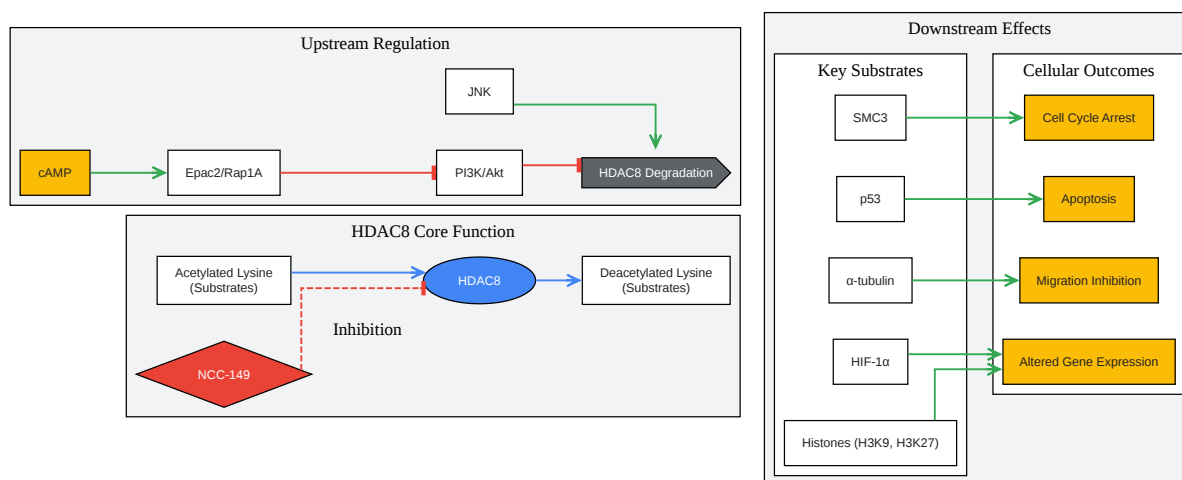
Table 2: Antiproliferative Activity of **NCC-149** in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Reference
Jurkat	T-cell Lymphoma	Potent (exact IC50 not specified)	[7]
P19	Embryonal Carcinoma	Dose-dependent reduction in proliferation	[2]

Note: Further research is required to establish a comprehensive panel of IC50 values for **NCC-149** across a broader range of cancer cell lines.

Signaling Pathway

HDAC8 is a key epigenetic regulator that removes acetyl groups from lysine residues on both histone and non-histone proteins. This deacetylation activity modulates gene expression and the function of various proteins involved in critical cellular processes. The inhibition of HDAC8 by **NCC-149** leads to the hyperacetylation of its substrates, which can trigger downstream effects such as cell cycle arrest, apoptosis, and suppression of tumor growth.



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Caption: HDAC8 Signaling Pathway and Inhibition by **NCC-149**.

Experimental Protocols

This section provides detailed protocols for high-throughput screening of compounds using **NCC-149** as a reference inhibitor.

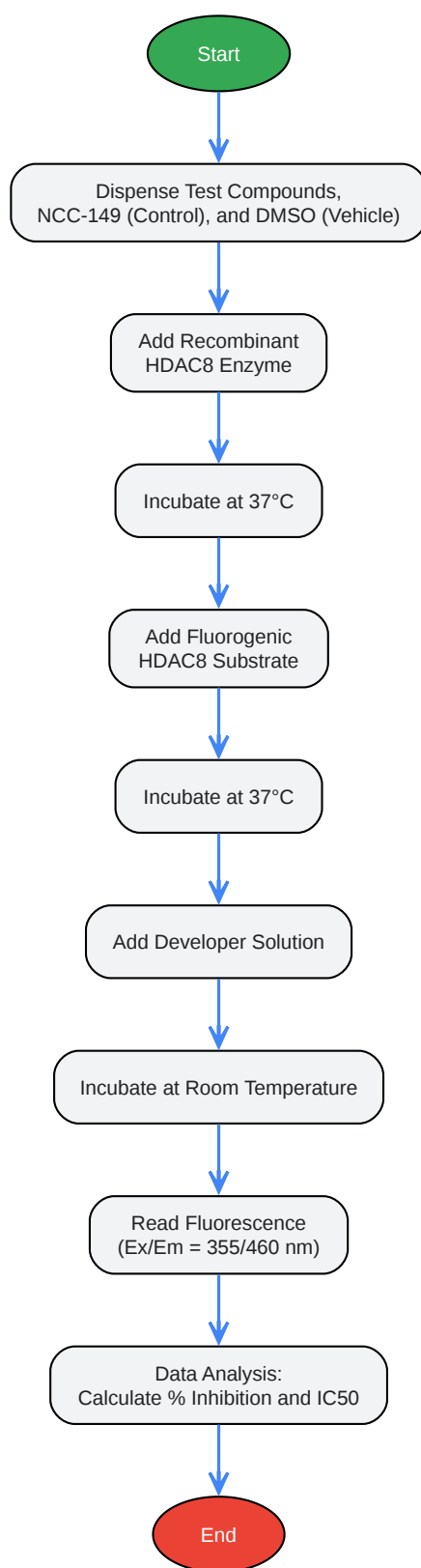
Protocol 1: In Vitro Fluorometric HDAC8 Inhibitor Screening Assay

This protocol is adapted from commercially available HDAC8 inhibitor screening kits and is suitable for HTS in a 96- or 384-well plate format.

Materials:

- Recombinant Human HDAC8 enzyme
- HDAC8 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- Developer solution (containing a protease like trypsin and a stop solution)
- **NCC-149** (positive control)
- Test compounds
- DMSO (vehicle control)
- Black, flat-bottom 96- or 384-well plates
- Fluorescence microplate reader

Workflow Diagram:



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Caption: High-Throughput Screening Workflow for HDAC8 Inhibitors.

Procedure:

- **Compound Plating:** Prepare serial dilutions of test compounds and **NCC-149** in DMSO. Dispense 1 µL of each compound dilution, **NCC-149** (e.g., final concentration range from 1 nM to 10 µM), and DMSO into the wells of the microplate.
- **Enzyme Addition:** Dilute the recombinant HDAC8 enzyme in assay buffer to the desired concentration. Add 50 µL of the diluted enzyme solution to each well.
- **Incubation:** Incubate the plate at 37°C for 15 minutes.
- **Substrate Addition:** Prepare the HDAC8 substrate solution in assay buffer. Add 50 µL of the substrate solution to each well to initiate the reaction.
- **Enzymatic Reaction:** Incubate the plate at 37°C for 30-60 minutes.
- **Development:** Add 100 µL of the developer solution to each well to stop the enzymatic reaction and generate the fluorescent signal.
- **Signal Stabilization:** Incubate the plate at room temperature for 15 minutes, protected from light.
- **Fluorescence Reading:** Measure the fluorescence intensity using a microplate reader with excitation at ~355 nm and emission at ~460 nm.
- **Data Analysis:**
 - Subtract the background fluorescence (wells with no enzyme) from all readings.
 - Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = $100 \times [1 - (\text{Fluorescence of test well} / \text{Fluorescence of vehicle control well})]$
 - Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Assay for Antiproliferative Activity

This protocol describes a method to assess the cytotoxic effects of compounds identified in the primary screen on cancer cell lines.

Materials:

- Cancer cell lines (e.g., Jurkat, HeLa)
- Complete cell culture medium
- **NCC-149** (positive control)
- Test compounds
- DMSO (vehicle control)
- Cell viability reagent (e.g., CellTiter-Glo®, MTT)
- White, clear-bottom 96- or 384-well cell culture plates
- Luminometer or absorbance microplate reader

Procedure:

- **Cell Seeding:** Seed cancer cells into the wells of the microplate at a density of 2,000-5,000 cells per well in 100 μ L of complete culture medium. Incubate overnight to allow for cell attachment.
- **Compound Addition:** Add serial dilutions of the test compounds, **NCC-149**, and DMSO (final concentration typically $\leq 0.5\%$) to the wells.
- **Incubation:** Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
- **Cell Viability Measurement:**

- For CellTiter-Glo®: Add the reagent directly to the wells according to the manufacturer's instructions, and measure luminescence.
- For MTT: Add MTT solution to each well, incubate, and then solubilize the formazan crystals with a solubilization buffer before measuring absorbance.
- Data Analysis:
 - Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).
 - Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion

NCC-149 is a valuable chemical probe for investigating the biological roles of HDAC8 and a critical tool for the discovery of novel HDAC8-targeted therapeutics. The protocols and data presented in these application notes provide a robust framework for the successful implementation of **NCC-149** in high-throughput screening campaigns. By following these guidelines, researchers can effectively identify and characterize new chemical entities with the potential to modulate HDAC8 activity for the treatment of cancer and other diseases.

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